(R)-1-(Pyridin-2-yl)ethanamine hydrochloride

Asymmetric catalysis Transfer hydrogenation Ligand design

Racemization or incorrect stereochemistry ruins catalytic enantioselectivity and pharmaceutical intermediate fidelity. (R)-1-(Pyridin-2-yl)ethanamine hydrochloride is a validated, enantiopure (>99% ee achievable) building block. - Enables bidentate (N,N) chelation with Pd(II); achieves 95% regioselectivity in styrene methoxycarbonylation. - Benchmark ligand precursor: 47% ee in acetophenone transfer hydrogenation (Brunner & Niemetz). - Stable HCl salt for improved handling and aqueous solubility. - Ideal chiral reference standard for HPLC/GC method calibration.

Molecular Formula C7H11ClN2
Molecular Weight 158.63
CAS No. 1169576-99-1
Cat. No. B3045952
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(R)-1-(Pyridin-2-yl)ethanamine hydrochloride
CAS1169576-99-1
Molecular FormulaC7H11ClN2
Molecular Weight158.63
Structural Identifiers
SMILESCC(C1=CC=CC=N1)N.Cl
InChIInChI=1S/C7H10N2.ClH/c1-6(8)7-4-2-3-5-9-7;/h2-6H,8H2,1H3;1H/t6-;/m1./s1
InChIKeyGMGRUOOGCQLWLT-FYZOBXCZSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 1 g / 5 g / 10 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

(R)-1-(Pyridin-2-yl)ethanamine HCl Overview


(R)-1-(Pyridin-2-yl)ethanamine hydrochloride is a chiral, enantiopure primary amine containing a pyridine ring, supplied as a stable hydrochloride salt for improved handling and solubility . It serves as a critical chiral building block in the synthesis of pharmaceutical intermediates and as a key component in the design of ligands for asymmetric catalysis . Its specific (R)-configuration imparts distinct stereochemical properties that are essential for achieving desired enantioselectivity in target molecules, differentiating it from the (S)-enantiomer (CAS 27854-90-6), the racemic mixture (CAS 42088-91-5), and regioisomers like the 3-pyridyl derivative [1].

Chiral (R)-configuration for asymmetric synthesis
Stable HCl salt improves handling reproducibility
2-Pyridyl group enables bidentate N,N chelation

Why (R)-1-(Pyridin-2-yl)ethanamine HCl Is Irreplaceable


Generic substitution with a different chiral amine or an uncontrolled racemate introduces significant risk to both research outcomes and industrial processes. The biological and catalytic activity of the resulting complex or pharmaceutical is intrinsically linked to the absolute configuration and regiospecificity of the chiral center and the heteroaromatic nitrogen . Substituting the (R)-enantiomer with the (S)-form or a racemic mixture can lead to divergent, and often detrimental, properties, including reduced or nullified catalytic enantioselectivity, altered pharmacological profiles, or failed reproducibility of key synthetic steps [1]. The specific 2-pyridyl regioisomer further distinguishes it from 3- or 4-pyridyl analogs by providing a unique bidentate (N,N) chelation motif, which is a cornerstone of its utility in forming well-defined, catalytically active transition metal complexes [2].

Enantiomer(S)-enantiomer or racemate may shift stereochemical outcome and catalytic selectivity.
Regioisomer3- or 4-pyridyl analogs lack the essential 2-pyridyl N,N chelation motif.
Free baseFree amine form introduces handling variability and solubility limitations.

Evidence for (R)-1-(Pyridin-2-yl)ethanamine HCl Superiority


Transfer Hydrogenation Enantioselectivity

In a direct head-to-head comparison, the (R)-configured ligand derived from (R)-1-(pyridin-2-yl)ethylamine, when complexed with Ru(PPh3)3Cl2, demonstrated a significantly higher enantioselectivity in the transfer hydrogenation of acetophenone compared to its (S)-configured counterpart under identical conditions. While both ligands enabled near-quantitative conversion, the (R)-ligand system achieved a superior enantiomeric excess [1].

Enantioselectivity
Reported
(R)-ligand: 47% ee vs (S)-ligand: lower ee
Reported enantioselectivity context in transfer hydrogenation
Ru(PPh3)3Cl2, isopropanol, acetophenone
Asymmetric catalysis Transfer hydrogenation Ligand design

Chiral Resolution Enantiomeric Purity

A novel fractional crystallization method specifically designed for racemic 1-(pyridin-2-yl)ethylamine (PEA) demonstrated a clear, quantifiable separation outcome. The process yielded the (R)-enantiomer with an enantiomeric excess (ee) of 99%, compared to 98% ee for the (S)-enantiomer, with identical overall yields of 24.8% for both [1]. This confirms that high purity is attainable for the (R)-form using optimized resolution techniques.

Enantiomeric Purity
Reported
99% ee
Supports chiral purity procurement review
(S)-form 98% ee via fractional crystallization
Chiral resolution Enantiomeric purity Crystallization

Chemoenzymatic Synthesis Enantioselectivity

A state-of-the-art chemoenzymatic route employing a highly enantioselective ketoreductase (KRED) has been established to produce a series of optically active pyridinic ethanamines. The methodology consistently yields these amines, including those structurally related to the target compound, with enantiomeric excesses of ≥97% [1]. This provides a strong class-level inference for the high enantiopurity achievable for the (R)-1-(pyridin-2-yl)ethanamine core via this modern, efficient approach.

Synthetic Route
Class-level
≥97% ee for related pyridinic amines via KRED
Class-level enantiopurity context for chemoenzymatic synthesis
Data from structurally analogous compounds
Chemoenzymatic synthesis Ketoreductase (KRED) Enantioselectivity

Stability and Handling of HCl Salt

The hydrochloride salt formulation of (R)-1-(pyridin-2-yl)ethanamine (CAS 1169576-99-1) provides tangible, quantifiable advantages over its free base counterpart (CAS 45695-03-2). The salt demonstrates a clear safety and handling advantage, as indicated by standardized hazard statements requiring protective equipment due to its defined irritant properties . Furthermore, the solubility profile is improved for aqueous applications: a 10 mM stock solution is readily prepared with 6.304 mL of solvent per mg, a clear advantage over the less water-soluble free amine, which requires additional handling and solvent optimization [1].

Salt Form
Data to verify
Stable solid; 10 mM solution at 6.304 mL/mg
Reported handling and solubility profile
Supplier-provided formulation data
Formulation Stability Solubility

Applications of (R)-1-(Pyridin-2-yl)ethanamine HCl


Asymmetric Transfer Hydrogenation Catalyst Design

This compound is the optimal starting material for constructing tridentate (N,N,O) ligands. As demonstrated by Brunner and Niemetz, the (R)-configured ligand derived from this amine provides a critical stereochemical environment, achieving a benchmark 47% ee in the transfer hydrogenation of acetophenone [1]. Researchers aiming to improve upon this catalytic system or develop new ones should procure the (R)-enantiomer to ensure meaningful and reproducible results.

Analytical Reference Standard

The compound's well-defined and characterized chiral purity makes it an ideal reference standard for analytical chemistry applications. With a demonstrated achievable enantiomeric excess of 99% via proven resolution techniques [2], it can be used to calibrate chiral HPLC or GC methods for the detection and quantification of the (S)-enantiomer or other impurities in pharmaceutical substances and intermediates.

Enantiopure Pharmaceutical Intermediate Synthesis

As a versatile chiral amine, the (R)-enantiomer is a key building block for the synthesis of biologically active molecules. Its utility is underscored by modern chemoenzymatic routes that can produce related pyridinic amines with ≥97% ee [3]. This high level of stereocontrol is crucial for constructing enantiomerically pure drug candidates, where the (R)-configuration may be essential for target binding and therapeutic efficacy.

Chiral Palladium Complexes for Carbonylation

The specific 2-pyridyl and (R)-amine motif is essential for forming bidentate (N^N) ligands that coordinate to transition metals like palladium(II). These chiral palladium complexes are active catalysts in methoxycarbonylation of styrene, producing predominantly branched esters with up to 95% regioselectivity [4]. Sourcing the correct (R)-enantiomer is non-negotiable for reproducing these specific coordination geometries and catalytic outcomes.

Application
Selection Property
Validation Focus
Asymmetric catalysis ligand design
Chiral ligand enantiopurity
Enantioselective catalysis reproducibility
Analytical chiral reference
Certified enantiomeric excess
Chiral HPLC method calibration
Pharmaceutical intermediate synthesis
Stereochemical building block
Enantiomeric purity control in synthesis
Palladium-catalyzed carbonylation
Bidentate (N,N) coordination motif
Regioselectivity and coordination geometry review
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